Synthesis and Characterization of 2,5-Dimethylphenyl 10-undecenoate: A Technical Guide
Synthesis and Characterization of 2,5-Dimethylphenyl 10-undecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel ester, 2,5-Dimethylphenyl 10-undecenoate. This compound holds potential for applications in drug development and materials science, leveraging the functionalities of both the aromatic phenol and the unsaturated fatty acid moieties. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected analytical characterization data. The information is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.
Introduction
The esterification of phenols with fatty acids yields compounds with diverse chemical properties and potential biological activities. 2,5-Dimethylphenol is a readily available aromatic building block, and 10-undecenoic acid, derived from castor oil, provides a terminal alkene functionality that is amenable to further chemical modification. The combination of these two precursors into 2,5-Dimethylphenyl 10-undecenoate results in a molecule with both lipophilic and aromatic characteristics, suggesting potential for investigation in areas such as prodrug design, polymer chemistry, and as a fragrance component. This guide outlines a feasible synthetic pathway and a comprehensive characterization strategy for this compound.
Synthesis Pathway
The synthesis of 2,5-Dimethylphenyl 10-undecenoate can be achieved through the direct esterification of 2,5-dimethylphenol with 10-undecenoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst.
Caption: Fischer-Speier esterification of 2,5-Dimethylphenol and 10-Undecenoic Acid.
Experimental Protocols
Synthesis of 2,5-Dimethylphenyl 10-undecenoate
Materials:
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2,5-Dimethylphenol
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10-Undecenoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Toluene
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq), 10-undecenoic acid (1.1 eq), and toluene (sufficient to suspend the reactants).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), allow the mixture to cool to room temperature.
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Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-Dimethylphenyl 10-undecenoate.
Caption: Workflow for the synthesis and purification of the target ester.
Characterization Methods
The structure and purity of the synthesized 2,5-Dimethylphenyl 10-undecenoate should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will be recorded to confirm the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy will be employed to identify the characteristic functional groups, particularly the ester carbonyl and the alkene C=C double bond.
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Melting Point: The melting point will be determined to assess the purity of the compound.
Predicted Characterization Data
The following tables summarize the expected physical and spectroscopic data for 2,5-Dimethylphenyl 10-undecenoate based on the known properties of its constituent parts.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₉H₂₈O₂ |
| Molecular Weight | 288.43 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Hexane) |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~4.9-5.1 | m | 2H | -CH=CH ₂ |
| ~2.5 | t | 2H | -C(=O)-CH ₂- |
| ~2.3 | s | 3H | Ar-CH ₃ |
| ~2.2 | s | 3H | Ar-CH ₃ |
| ~2.0 | q | 2H | =CH-CH ₂- |
| ~1.2-1.8 | m | 10H | -(CH₂)₅- |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~148 | Ar-C-O |
| ~139 | -C H=CH₂ |
| ~136, 130, 128, 125 | Aromatic Carbons |
| ~114 | -CH=C H₂ |
| ~34 | -C(=O)-C H₂- |
| ~33 | =CH-C H₂- |
| ~29 (multiple peaks) | -(CH₂)₅- |
| ~21, 16 | Ar-CH₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3075 | =C-H stretch (alkene) |
| ~2925, 2855 | C-H stretch (alkane) |
| ~1760 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~1500, 1460 | C=C stretch (aromatic) |
| ~1200, 1150 | C-O stretch (ester) |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2,5-Dimethylphenyl 10-undecenoate. The proposed Fischer-Speier esterification offers a straightforward and efficient route to this novel compound. The comprehensive characterization data presented will be crucial for confirming the identity and purity of the synthesized product. This foundational work is anticipated to facilitate further research into the applications of this molecule in various scientific and industrial fields. Researchers are encouraged to use this guide as a starting point for their investigations and to adapt the methodologies as needed for their specific research goals.
